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1-(4,7-dimethoxy-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide
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Overview
Description
1-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Preparation Methods
The synthesis of 1-(4,7-dimethoxy-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide typically involves the following steps:
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Formation of the Benzothiazole Core: : The benzothiazole core can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones. This reaction is often carried out under acidic conditions, using reagents such as hydrochloric acid or sulfuric acid .
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Introduction of the Dimethoxy Groups: : The dimethoxy groups at positions 4 and 7 of the benzothiazole ring can be introduced through electrophilic aromatic substitution reactions. Methoxy groups are typically introduced using methanol in the presence of a strong acid catalyst .
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Attachment of the Pyrrolidine-2-carboxamide Moiety: : The final step involves the coupling of the benzothiazole derivative with pyrrolidine-2-carboxamide. This can be achieved through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction can lead to the formation of sulfoxides or sulfones, depending on the reaction conditions .
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Reduction: : Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride. This can lead to the reduction of the carbonyl group to an alcohol .
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups. Common reagents for these reactions include nucleophiles such as amines or thiols .
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide has several scientific research applications, including:
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Medicinal Chemistry: : The compound has been studied for its potential as an anti-inflammatory and analgesic agent. It has shown promising activity in preclinical studies, making it a candidate for further development as a therapeutic agent .
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Biological Research: : The compound has been used as a tool in biological research to study the mechanisms of action of benzothiazole derivatives. It has been used in molecular docking studies to identify potential targets and pathways involved in its biological activity .
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Industrial Applications: Its unique structural features make it a valuable building block for the synthesis of more complex molecules .
Mechanism of Action
The mechanism of action of 1-(4,7-dimethoxy-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it has been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . Additionally, the compound may interact with other molecular targets, such as ion channels or transporters, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
1-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide can be compared with other benzothiazole derivatives, such as:
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2-(4-Methoxyphenyl)benzothiazole: : This compound has similar structural features but lacks the pyrrolidine-2-carboxamide moiety. It has been studied for its anti-cancer and anti-microbial activities .
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2-(4-Nitrophenyl)benzothiazole: : This compound contains a nitro group instead of methoxy groups. It has been investigated for its potential as an anti-tubercular agent .
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2-(4-Chlorophenyl)benzothiazole: : This compound has a chlorine atom at the 4-position of the phenyl ring. It has shown activity as an anti-inflammatory and analgesic agent .
The uniqueness of this compound lies in its combination of the benzothiazole core with the pyrrolidine-2-carboxamide moiety, which imparts distinct biological activities and potential therapeutic applications.
Biological Activity
1-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole ring system combined with a pyrrolidine moiety and a carboxamide functional group. This unique structure is believed to contribute to its diverse biological activities.
Molecular Formula : C13H16N2O3S
Molecular Weight : Approximately 280.35 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. These interactions can modulate enzymatic activities and cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies have indicated that this compound exhibits antimicrobial properties, potentially inhibiting the growth of various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
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Anticancer Properties : Research has shown that the compound may possess anticancer activity through mechanisms such as:
- Inducing apoptosis in cancer cells.
- Inhibiting tubulin polymerization, which is critical for cancer cell division.
- Generating reactive oxygen species (ROS), leading to oxidative stress in cancer cells.
Research Findings
Recent studies have focused on evaluating the efficacy of this compound against different cancer cell lines and microorganisms. The following table summarizes key findings from various research studies:
Case Studies
Several case studies have highlighted the potential of this compound in therapeutic applications:
- Case Study on Anticancer Activity : A study involving the treatment of MCF-7 breast cancer cells demonstrated that the compound significantly reduced cell viability at concentrations as low as 20 nM. The study suggested that the compound's ability to induce apoptosis was linked to its interaction with specific apoptotic pathways.
- Antimicrobial Efficacy : In a comparative study against common pathogens such as E. coli and S. aureus, the compound exhibited notable antimicrobial activity with IC50 values indicating effective inhibition at relatively low concentrations. This suggests potential for development into an antimicrobial agent.
Properties
IUPAC Name |
1-(4,7-dimethoxy-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-19-9-5-6-10(20-2)12-11(9)16-14(21-12)17-7-3-4-8(17)13(15)18/h5-6,8H,3-4,7H2,1-2H3,(H2,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXOTFOOMJIYOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCCC3C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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